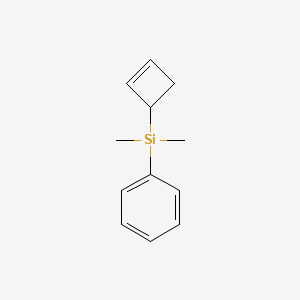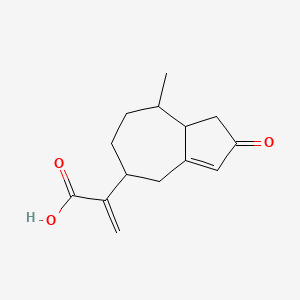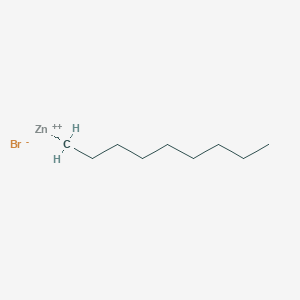
(2-Cyclobuten-1-yldimethylsilyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclobuten-1-yldimethylsilyl)benzene is an organosilicon compound with the molecular formula C({12})H({16})Si It is characterized by a cyclobutene ring attached to a dimethylsilyl group, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclobuten-1-yldimethylsilyl)benzene typically involves the reaction of cyclobutene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
Cyclobutene + Dimethylchlorosilane: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions with moisture or oxygen.
Base Addition: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclobuten-1-yldimethylsilyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride to yield silyl-substituted cyclobutanes.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where nucleophiles like halides or alkoxides replace the dimethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides (e.g., chloride, bromide), alkoxides (e.g., methoxide, ethoxide).
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silyl-substituted cyclobutanes.
Substitution: Various silyl-substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
(2-Cyclobuten-1-yldimethylsilyl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules
Biology and Medicine
In medicinal chemistry, this compound derivatives have been explored for their potential as inhibitors of enzymes such as glycogen synthase kinase-3β (GSK-3β), which is implicated in various diseases, including cancer and neurodegenerative disorders.
Industry
The compound’s stability and reactivity make it useful in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations allows for the design of materials with specific properties.
Mechanism of Action
The mechanism by which (2-Cyclobuten-1-yldimethylsilyl)benzene exerts its effects depends on the specific application. In the context of enzyme inhibition, the compound or its derivatives may interact with the active site of the enzyme, blocking its activity. The silyl group can enhance the binding affinity and specificity of the inhibitor.
Comparison with Similar Compounds
Similar Compounds
(2-Cyclobuten-1-yltrimethylsilyl)benzene: Similar structure but with a trimethylsilyl group.
(2-Cyclobuten-1-yldiphenylsilyl)benzene: Contains diphenylsilyl instead of dimethylsilyl.
(2-Cyclobuten-1-yldimethylsilyl)toluene: Toluene ring instead of benzene.
Uniqueness
(2-Cyclobuten-1-yldimethylsilyl)benzene is unique due to its specific combination of a cyclobutene ring and a dimethylsilyl group attached to a benzene ring. This structure provides distinct reactivity and stability, making it valuable for various synthetic applications.
Properties
Molecular Formula |
C12H16Si |
|---|---|
Molecular Weight |
188.34 g/mol |
IUPAC Name |
cyclobut-2-en-1-yl-dimethyl-phenylsilane |
InChI |
InChI=1S/C12H16Si/c1-13(2,12-9-6-10-12)11-7-4-3-5-8-11/h3-9,12H,10H2,1-2H3 |
InChI Key |
ZXYIXPUTEKMRFP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[(E)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12095458.png)




